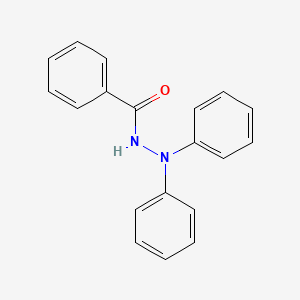

N',N'-Diphenylbenzohydrazide

Overview

Description

N’,N’-Diphenylbenzohydrazide is a chemical compound with the molecular formula C19H16N2O . It is also known by other names such as Benzoic acid, 2,2-diphenylhydrazide .

Synthesis Analysis

While specific synthesis methods for N’,N’-Diphenylbenzohydrazide were not found in the search results, similar compounds such as N′-Phenylhydrazides have been synthesized and evaluated as potential antifungal agents . Another study discusses the synthesis of branched N, N′-bis (p-hydroxybenzoyl)-Based Propanediamine and Triethylenetetramine .

Molecular Structure Analysis

The molecular structure of N’,N’-Diphenylbenzohydrazide consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 288.343 Da and the monoisotopic mass is 288.126251 Da .

Scientific Research Applications

Mass Spectral Analysis

N',N'-Diphenylbenzohydrazide has been studied in the context of mass spectrometry. Wolkoff (1976) investigated the mass spectra of isomeric N',N'-diphenylbenzohydrazides, finding that these compounds decompose through various pathways, including the expulsion of phenoxy radicals and elimination of phenol. This study contributes to understanding the fragmentation paths of these compounds under electron impact in mass spectral analysis (Wolkoff, 1976).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For example, Sun et al. (2014) described a one-pot synthesis process for 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides, involving N',N'-diphenylbenzohydrazide (Sun, Chen, & Bao, 2014).

Vibrational Spectroscopic Studies

Pillai et al. (2017) conducted vibrational spectroscopic investigations on N',N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a derivative of N',N'-diphenylbenzohydrazide. The study focused on quantum chemical analysis and molecular dynamic simulations, providing insights into the structural and electronic properties of these compounds (Pillai et al., 2017).

Antimicrobial and Antioxidant Properties

Research has also explored the potential bioactive properties of Schiff base compounds derived from N',N'-diphenylbenzohydrazide. Sirajuddin et al. (2013) synthesized Schiff base compounds from N'-substituted benzohydrazide derivatives and found these compounds to exhibit significant antibacterial, antifungal, and antioxidant activities (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antioxidant Mechanism Analysis

Alam and Lee (2015) studied the antioxidant mechanism of nonphenolic hydrazone Schiff base analogs, including N',N'-diphenylbenzohydrazide derivatives. Their research revealed insights into the antioxidant activities of these compounds, enhancing our understanding of their potential therapeutic applications (Alam & Lee, 2015).

properties

IUPAC Name |

N',N'-diphenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)20-21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMFLONVXSRFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914224 | |

| Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',N'-Diphenylbenzohydrazide | |

CAS RN |

970-31-0 | |

| Record name | NSC43839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

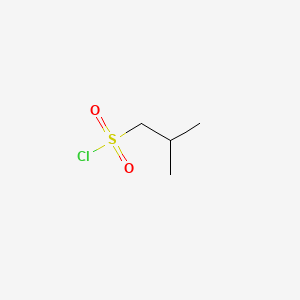

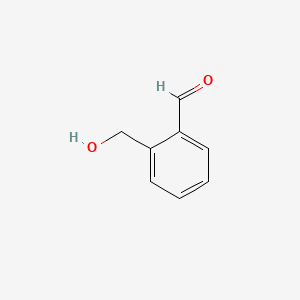

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

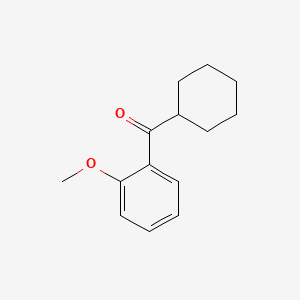

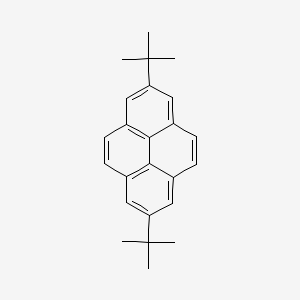

Feasible Synthetic Routes

Q & A

Q1: How does the mass spectrometry fragmentation pattern of N,N'-Diphenylbenzohydrazide differ from its related benzohydrazonate isomers?

A: The mass spectrometry study [] highlighted a key difference in the fragmentation pathways of N,N'-Diphenylbenzohydrazide compared to its O- and S-phenylbenzohydrazonate isomers. While the benzohydrazonates readily lose a phenoxy or thiophenoxy radical, or eliminate phenol or thiophenol through a retro 1,3-dipolar cycloaddition, N,N'-Diphenylbenzohydrazide does not exhibit these fragmentation pathways. Instead, evidence suggests a retro Chapman rearrangement occurs during the fragmentation of N,N'-Diphenylthiobenzohydrazide, a related compound. This difference in behavior provides valuable information about the relative bond strengths and stability of the different isomers under mass spectrometry conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)